molecular formula C11H15N3O3S B366492 ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate CAS No. 24248-71-3

ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Cat. No.: B366492
CAS No.: 24248-71-3
M. Wt: 269.32g/mol
InChI Key: NSIGBZABEAQJEV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a heterocyclic compound that features a thieno[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from this compound, the reaction may involve the use of reagents such as ethyl chloroformate and ammonia .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carbamoyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate, with the CAS number 24248-71-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H15N3O3S
  • Molar Mass : 269.32 g/mol
  • Melting Point : 180-182°C
  • Hazard Classification : Harmful if swallowed (Xn) .

Research indicates that compounds similar to ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine derivatives exhibit various mechanisms of action against microbial pathogens. For instance, studies suggest that they may inhibit key enzymes involved in bacterial cell wall synthesis and metabolism. This is particularly relevant in the context of drug discovery for resistant strains of Mycobacterium tuberculosis (Mtb), where targeting specific enzymatic pathways can enhance therapeutic efficacy .

Antimicrobial Properties

Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine has shown promising antimicrobial activity in preliminary studies. The compound's structure suggests it may interact with bacterial cell wall synthesis pathways, akin to other thieno-pyridine derivatives.

Activity Target IC50/MIC Values
AntimicrobialMycobacterium tuberculosisMIC50: 5.1 μM
Enzymatic InhibitionL-alanine dehydrogenaseIC50: 35.5 μM

These values indicate the compound's potential effectiveness against various bacterial strains, particularly in inhibiting vital metabolic processes essential for bacterial survival .

Case Studies

  • Mycobacterial Inhibition :
    A study focused on the design of new anti-tuberculosis drugs highlighted the role of thieno-pyridine derivatives in overcoming drug resistance. Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine was included in a series of compounds evaluated for their ability to inhibit Mtb growth. The results indicated a significant reduction in bacterial viability at certain concentrations, supporting its potential as a lead compound for further development .
  • Enzymatic Inhibition Studies :
    Another study investigated the inhibition of L-alanine dehydrogenase by various thieno-pyridine derivatives. The findings demonstrated that compounds with structural similarities to ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine exhibited competitive inhibition against this enzyme, suggesting a mechanism that could be exploited for therapeutic purposes .

Properties

IUPAC Name

ethyl 2-amino-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-2-17-11(16)14-4-3-6-7(5-14)18-10(13)8(6)9(12)15/h2-5,13H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIGBZABEAQJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

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